molecular formula C13H18O4 B2626319 Methyl 2-butoxy-4-methoxybenzoate CAS No. 942132-98-1

Methyl 2-butoxy-4-methoxybenzoate

Cat. No.: B2626319
CAS No.: 942132-98-1
M. Wt: 238.283
InChI Key: XVAVDFWMJRBXIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-butoxy-4-methoxybenzoate can be synthesized through a multi-step process. One common method involves the reaction of 2-hydroxy-4-methoxybenzoic acid methyl ester with 1-iodobutane in the presence of potassium carbonate (K₂CO₃) and anhydrous dimethylformamide (DMF) as the solvent. The reaction is typically carried out under a nitrogen atmosphere at room temperature for about 20 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions, such as temperature, pressure, and solvent choice, is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butoxy-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the butoxy and methoxy groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols or ketones.

Scientific Research Applications

Methyl 2-butoxy-4-methoxybenzoate is utilized in various fields of scientific research due to its versatile chemical properties:

    Chemistry: It serves as an intermediate in organic synthesis and is used in the study of reaction mechanisms.

    Biology: The compound is employed in biochemical assays and as a reference standard in analytical chemistry.

    Industry: The compound is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-butoxy-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The butoxy and methoxy groups play a crucial role in its reactivity and binding affinity. Detailed studies on its mechanism of action are limited, but it is known to participate in various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-butoxy-4-methoxybenzoate is unique due to the presence of both butoxy and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-butoxy-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-5-8-17-12-9-10(15-2)6-7-11(12)13(14)16-3/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAVDFWMJRBXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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